2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetamide
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Overview
Description
2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetamide is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorophenyl group and an acetamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetamide typically involves the reaction of 3,4-dichloroaniline with piperazine, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid. The process can be summarized as follows:
Step 1: 3,4-Dichloroaniline is reacted with piperazine in the presence of a solvent and catalyst to form 4-(3,4-dichlorophenyl)piperazine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound has shown potential as a ligand for certain receptors, making it useful in receptor binding studies.
Medicine: Research has indicated its potential as an anticonvulsant and antipsychotic agent.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to various physiological effects. For instance, it may act as an antagonist or agonist at serotonin or dopamine receptors, influencing mood and behavior .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]acetamide
- 2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
- 2-{[4-(3,4-Dichlorophenyl)piperazin-1-yl]methyl}-3-hydroxy-6-methyl-4H-pyran-4-one
Uniqueness
2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetamide stands out due to its specific substitution pattern on the piperazine ring, which imparts unique biological activities. Its dichlorophenyl group enhances its binding affinity to certain receptors, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N3O/c13-10-2-1-9(7-11(10)14)17-5-3-16(4-6-17)8-12(15)18/h1-2,7H,3-6,8H2,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLPLDCEDOFEJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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